molecular formula C16H23NO2 B3757037 (E)-N-butyl-3-(4-propoxyphenyl)prop-2-enamide

(E)-N-butyl-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B3757037
M. Wt: 261.36 g/mol
InChI Key: LUCKUNZIYLXHLW-DHZHZOJOSA-N
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Description

“N-butyl-3-(4-propoxyphenyl)acrylamide” is likely an organic compound consisting of an acrylamide backbone with a butyl group and a propoxyphenyl group attached. Acrylamides are organic compounds with the formula CH2=CHC(O)NH2. They are white, odorless solids that are soluble in water and several organic solvents .


Synthesis Analysis

While specific synthesis methods for “N-butyl-3-(4-propoxyphenyl)acrylamide” are not available, acrylamide compounds are often synthesized through methods such as free-radical polymerization . The synthesis could involve the reaction of the corresponding amine (butylamine) and carboxylic acid (3-(4-propoxyphenyl)acrylic acid) in a condensation reaction.


Chemical Reactions Analysis

Acrylamides can participate in a variety of chemical reactions, particularly those involving the double bond, such as additional polymerization or various cycloaddition reactions. The butyl and propoxyphenyl groups may also influence the reactivity and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-butyl-3-(4-propoxyphenyl)acrylamide” would depend on the characteristics imparted by the butyl and propoxyphenyl groups. For example, the butyl group could increase the hydrophobicity of the compound, while the propoxyphenyl group could contribute to potential interactions with other molecules .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if used in a polymer, the compound could contribute to the overall properties of the material, such as its flexibility, due to the presence of the butyl and propoxyphenyl groups .

Safety and Hazards

While specific safety and hazard data for “N-butyl-3-(4-propoxyphenyl)acrylamide” are not available, acrylamides are generally considered hazardous. They can be toxic if swallowed, inhaled, or come in contact with skin. They may also cause eye irritation and are potentially carcinogenic .

Future Directions

Future research could focus on synthesizing “N-butyl-3-(4-propoxyphenyl)acrylamide” and studying its properties and potential applications. Given the presence of the butyl and propoxyphenyl groups, this compound could have interesting properties that make it useful in areas such as materials science or medicinal chemistry .

Properties

IUPAC Name

(E)-N-butyl-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-5-12-17-16(18)11-8-14-6-9-15(10-7-14)19-13-4-2/h6-11H,3-5,12-13H2,1-2H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCKUNZIYLXHLW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C=CC1=CC=C(C=C1)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C=C/C1=CC=C(C=C1)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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